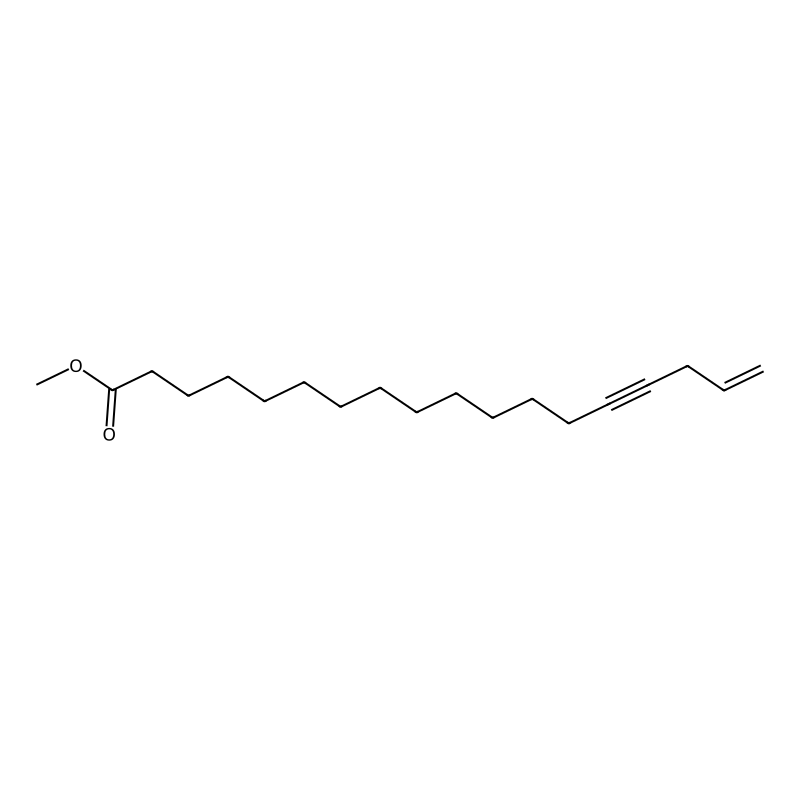

methyl octadec-17-en-14-ynoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methyl octadec-17-en-14-ynoate is an organic compound with the molecular formula and a molecular weight of 292.5 g/mol. It is classified as a methyl ester derivative of an unsaturated fatty acid, characterized by the presence of both a double bond and a triple bond within its carbon chain. The compound is recognized for its potential applications in various fields, including chemistry, biology, and medicine, due to its unique structural features that allow for diverse chemical reactivity and biological interactions.

- Oxidation: The compound can be oxidized to form epoxides or diols using reagents such as potassium permanganate or osmium tetroxide under mild conditions.

- Reduction: Hydrogenation of the double and triple bonds can yield saturated derivatives, typically using palladium or platinum catalysts.

- Substitution: The ester group can participate in nucleophilic substitution reactions with reagents like hydroxide ions or amines.

Major Products Formed- From Oxidation: Epoxides and diols.

- From Reduction: Saturated esters.

- From Substitution: Hydrolyzed acids or amides.

The biological activity of methyl octadec-17-en-14-ynoate has garnered interest in scientific research. It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer effects. The compound may act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of bioactive metabolites that influence cellular signaling pathways related to inflammation and cell proliferation .

Methyl octadec-17-en-14-ynoate can be synthesized through various methods:

- Esterification: A common method involves the esterification of octadec-17-en-14-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.

- Industrial Production: In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and improve yield. Purification steps like distillation or chromatography are often employed to achieve high purity products.

Methyl octadec-17-en-14-ynoate has several applications across different fields:

- Chemistry: Serves as a precursor in the synthesis of complex organic molecules.

- Biology: Investigated for its biological activity and interactions with enzymes.

- Medicine: Explored for potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

- Industry: Used in producing specialty chemicals and materials .

Research on interaction studies involving methyl octadec-17-en-14-ynoate focuses on its effects on various molecular targets. The compound's unique structure allows it to interact with specific enzymes involved in fatty acid metabolism, leading to the production of metabolites that may modulate biological processes such as inflammation and cellular growth. These interactions are crucial for understanding the compound's potential therapeutic roles .

Methyl octadec-17-en-14-ynoate can be compared with other similar compounds based on structural characteristics and reactivity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl octadec-14-en-10-ynoate | Contains one double bond and one triple bond | Different position of double bond affects reactivity |

| Methyl octadec-9-ynoate | Contains a single triple bond | Simpler structure with different applications |

| Methyl octadec-6,9-dien-12-ynoate | Contains two double bonds and one triple bond | Increased reactivity due to multiple unsaturations |

Methyl octadec-17-en-14-ynoate stands out due to its specific combination of a double bond at position 17 and a triple bond at position 14, which influences its chemical behavior and potential applications in medicinal chemistry .